molecular formula C7H14N2O2S B12940432 D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid

Cat. No.: B12940432
M. Wt: 190.27 g/mol
InChI Key: COKGSRJPLUNYIU-UHNVWZDZSA-N
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Description

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid (CAS 2518-70-9) is a high-purity thiazolidine derivative with the molecular formula C7H14N2O2S and a molecular weight of 190.27 . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Thiazolidinone derivatives are privileged scaffolds in modern medicinal chemistry, known for their diverse biological activities . Specifically, the 4-thiazolidinone core is a significant pharmacophore in the development of novel anticancer agents, with research showing its potential to inhibit cancer cell proliferation . Furthermore, related thiazolidinecarboxylic acid derivatives have been investigated for their therapeutic potential in treating liver diseases, indicating the broader relevance of this chemical class in bioorganic and medicinal chemistry research . The structure of this compound, featuring both aminomethyl and carboxylic acid functional groups on the thiazolidine ring, makes it a valuable building block for the synthesis of more complex hybrid molecules and for structure-activity relationship (SAR) studies aimed at developing multi-target enzyme inhibitors . Researchers can utilize this reagent in the design and exploration of new compounds with potential pharmacological properties.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

(2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)/t4-,5+/m1/s1

InChI Key

COKGSRJPLUNYIU-UHNVWZDZSA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)CN)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)CN)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis Using Sulfur-Containing Precursors

The primary synthetic route to D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves cyclization reactions that incorporate sulfur-containing precursors such as cysteine derivatives. This method exploits the nucleophilic nature of sulfur and amino groups to form the thiazolidine ring.

  • Starting Materials: Typically, L-cysteine or its hydrochloride monohydrate is used as the sulfur and amino source.
  • Cyclization Reaction: The amino group of cysteine reacts with an aldehyde or ketone to form a thiazolidine ring via intramolecular cyclization.
  • Reaction Conditions: The reaction is often carried out at room temperature in aqueous or mixed solvents, sometimes in the presence of mild bases like sodium bicarbonate to facilitate ring closure.
  • Product Isolation: The resulting thiazolidine-4-carboxylic acid derivatives precipitate out as white solids, which are washed and dried under vacuum to yield pure compounds.

This approach is supported by the synthesis of related thiazolidine-4-carboxylic acid derivatives, where reaction times range from 3 to 12 hours, and yields vary between 40% and 90% depending on substituents and conditions.

Two-Step Synthesis Involving Substituted Benzaldehydes and Amine Coupling

A more elaborated method involves two key steps:

  • Step 1: Formation of 2-(Substituted Phenyl) Thiazolidine-4-carboxylic Acids

    • L-cysteine hydrochloride monohydrate is reacted with substituted benzaldehydes in the presence of sodium bicarbonate.
    • The reaction proceeds at room temperature, producing thiazolidine-4-carboxylic acid derivatives as precipitates.
    • The products are purified by washing with water and ethanol, followed by vacuum drying.
  • Step 2: Synthesis of Carboxamide Derivatives

    • The thiazolidine-4-carboxylic acid nuclei from step 1 are further reacted with various amines.
    • Coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts like 4-Dimethylaminopyridine (DMAP) are used in dichloromethane solvent.
    • The reaction is stirred at room temperature for 4 to 24 hours.
    • The gel-like intermediate is washed with methanol and water to isolate the final carboxamide derivatives in powder form.

This method allows for structural diversification by varying the amine component and has been reported to yield products suitable for biological activity studies.

Analytical and Characterization Techniques Supporting Preparation

The synthesized this compound is characterized by:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the molecular structure and purity.
  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is used for purity assessment and to monitor reaction progress.
  • Crystallographic Analysis: X-ray crystallography may be employed to confirm stereochemistry and ring conformation.

These techniques ensure the reliability of the synthetic methods and the quality of the final product.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Time Yield Range Notes
1 L-cysteine or derivatives + aldehyde Room temperature, sodium bicarbonate, aqueous/mixed solvents 3–12 hours 40–90% Direct cyclization forming thiazolidine ring
2 L-cysteine hydrochloride + substituted benzaldehyde + amines Sodium bicarbonate (step 1), EDC·HCl, DMAP, dichloromethane (step 2) Step 1: 3–12 h; Step 2: 4–24 h Variable, generally high Two-step synthesis allowing amide derivative formation
3 Purified intermediates Purification by washing, vacuum drying N/A N/A Product isolation and purification

Research Findings and Notes

  • The cyclization approach is favored for its simplicity and relatively high yields.
  • The two-step method enables the synthesis of derivatives with potential enhanced biological activities.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity.
  • The stereochemistry of the product is controlled by the chiral starting materials, typically L-cysteine, ensuring the desired D-configuration.
  • Further research is ongoing to optimize these methods for scale-up and to explore the compound’s applications in pharmaceuticals and agriculture.

Chemical Reactions Analysis

Epimerization at C-2

The compound undergoes rapid epimerization at the C-2 position in dilute aqueous solutions, forming diastereomers. This process is pH- and temperature-dependent, with equilibrium favoring the thermodynamically stable isomer .
Key Data :

  • Epimerization occurs within hours under neutral or alkaline conditions.

  • Stereochemical assignments were confirmed via X-ray crystallography and NMR spectroscopy .

Derivatization Reactions

The aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups enable the synthesis of diverse derivatives:

Amide Formation

Reaction with acyl chlorides or anhydrides yields amides. For example:

  • Amide Derivatives (10–13) : Synthesized by reacting the compound with benzoyl chloride or acetyl chloride .
    Conditions : Room temperature, inert atmosphere (N2), using triethylamine as a base .

Mannich Reaction

The aminomethyl group participates in Mannich reactions with aldehydes (e.g., formaldehyde) and secondary amines to form tertiary amines. This reaction is critical for modifying bioactivity.

Condensation with Aldehydes

The compound reacts with aldehydes (e.g., acetaldehyde, pyruvate) to form stable thiazolidine derivatives. This reaction is analogous to cysteine-aldehyde condensations observed in biological systems .

Example :

text
D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid + Acetaldehyde → 2-Methyl-thiazolidine-4-carboxylic acid (MTCA)

Applications :

  • Scavenges acetaldehyde (a carcinogen) in vitro .

  • Stabilizes cell culture media by reducing oxidative degradation .

pH-Dependent Stability

The compound exists as a zwitterion in the solid state, with proton transfer between the carboxylic acid and aminomethyl groups. This zwitterionic form enhances solubility in polar solvents but renders it sensitive to pH changes .

Key Observations :

  • Degrades at pH < 5.5, releasing free L-cysteine or forming disulfide bonds .

  • Stable in neutral to mildly alkaline conditions (pH 7–9) .

Redox Activity

The thiazolidine ring participates in redox reactions:

  • Antioxidant Properties : Reduces intracellular reactive oxygen species (ROS) in cell cultures .

  • Glutathione Interactions : Enhances cellular glutathione pools, aiding oxidative stress defense .

Metal Coordination

The compound forms complexes with divalent metals (e.g., Zn²⁺) through its sulfur and nitrogen atoms. These complexes are structurally characterized via X-ray diffraction .

Example :

text
Compound + ZnCl2 → Zn-thiazolidine complex (crystalline needles)

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity:

  • Anticonvulsant Activity : Amide derivatives show potency comparable to diazepam in preclinical models .

  • Antibacterial Properties : MIC values as low as 12.5 µg/mL against Salmonella typhi .

Scientific Research Applications

Pharmacological Applications

Antiviral Properties
Research indicates that thiazolidine derivatives, including D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid, exhibit antiviral activity. A study highlighted the potential of thiazolidine carboxylic acids as antiviral agents against avian influenza and infectious bronchitis virus infections. These compounds may inhibit viral replication and enhance host immune response, making them candidates for further development in antiviral therapies .

Antioxidant Activity
Thiazolidine carboxylic acids have been shown to possess antioxidant properties. They can reduce intracellular reactive oxygen species (ROS) levels, which suggests their role in protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Biochemical Research

Metabolic Studies
this compound serves as a model compound for studying metabolic pathways involving cysteine derivatives. It has been observed that thiazolidine carboxylic acids can store cysteine, with implications for understanding sulfur amino acid metabolism and its effects on cellular functions .

Enzyme Inhibition
This compound has been explored as a potential inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The interaction of thiazolidine derivatives with MBLs could lead to the development of novel antibacterial agents that overcome antibiotic resistance .

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, thiazolidine derivatives were tested against avian influenza viruses. The results demonstrated a significant reduction in viral load when treated with these compounds compared to untreated controls, supporting their potential as therapeutic agents .

Case Study 2: Antioxidant Mechanism
Another study investigated the effect of this compound on oxidative stress markers in cell cultures. The findings indicated that treatment led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its protective role against oxidative damage .

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The thiazolidine core is shared among several related compounds, but substituent variations dictate differences in reactivity, bioavailability, and biological interactions. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC/CAS) Substituents Key Properties Biological Relevance Reference
D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid - 2-aminomethyl
- 5,5-dimethyl
- 4-carboxylic acid
- Moderate solubility in polar solvents
- Enhanced steric hindrance
Antimicrobial potential (theoretical)
Ampicillinoic Acid (57457-66-6) - 2-[(2-amino-2-phenylacetyl)amino]
- 4-carboxylic acid
- Low solubility
- Susceptible to β-lactamase hydrolysis
Degradation product of ampicillin
Nafcillin Impurity ACI 142912 (940306-33-2) - 2-[[(2-ethoxy-1-naphthoyl)amino]methyl]
- 5,5-dimethyl
- Hydrophobic due to naphthoyl group
- Chemically stable
Inactive metabolite of nafcillin
(2R,4S)-2-((R)-carboxy(2-hydroxyacetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid - 2-(hydroxyacetamido/carboxy)
- 5,5-dimethyl
- High polarity
- Chelating ability for metal ions
Metallo-β-lactamase inhibitor candidate
Ampicilloic Acid (32746-94-4) - 4-carboxylic acid
- Open β-lactam ring
- Reactive carboxyl group
- Prone to oxidation
Penicillin degradation product

Research Findings and Mechanistic Insights

Solubility and Stability
  • The aminomethyl group in the target compound enhances solubility in aqueous media compared to nafcillin impurity ACI 142912, which has a hydrophobic naphthoyl group .
  • 5,5-dimethyl substitution confers steric protection to the thiazolidine ring, reducing susceptibility to enzymatic degradation compared to ampicillinoic acid .

Data Tables

Table 2: Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP Water Solubility (mg/mL)
This compound C₇H₁₂N₂O₂S 188.24 (calculated) -1.2 ~50
Ampicillinoic Acid C₁₆H₁₈N₃O₅S 364.40 0.8 <1
Nafcillin Impurity ACI 142912 C₂₈H₂₈N₂O₅S 504.60 3.5 <0.1

Biological Activity

D-2-(Aminomethyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid (also known as T4C) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological significance, including its antioxidant properties, effects on cellular growth, and potential therapeutic applications.

  • Molecular Formula : C7H14N2O2S
  • Molecular Weight : 190.26 g/mol
  • CAS Number : 2518-70-9
  • SMILES Notation : CC1(C)SC@HN[C@H]1C(=O)O

Thiazolidine derivatives, including T4C, are known to influence various biological pathways. Research indicates that T4C may enhance the growth of certain protozoan parasites by providing a protective mechanism against oxidative stress. This is particularly evident in studies involving Entamoeba histolytica, where T4C has been shown to reduce intracellular reactive oxygen species (ROS) levels and promote trophozoite growth when added to cultures .

1. Antioxidant Activity

T4C exhibits significant antioxidant properties, which are critical for protecting cells from oxidative damage. In comparative studies, its antioxidant activity was measured using the DPPH radical scavenging assay, yielding an IC50 value that demonstrates its efficacy in reducing free radicals .

2. Growth Promotion in Protozoa

T4C and its derivatives have been implicated in promoting the growth of E. histolytica. The compound serves as a storage form of L-cysteine, which is essential for various metabolic processes within the organism. The liberation of L-cysteine from T4C contributes to enhanced growth and survival under anaerobic conditions .

3. Antiviral Properties

Recent studies have explored the antiviral potential of thiazolidine derivatives. Compounds structurally related to T4C have shown moderate to excellent activity against Tobacco Mosaic Virus (TMV), suggesting that T4C may also possess similar antiviral properties .

Case Studies and Research Findings

StudyFindings
Da Silva et al. (2020)Investigated the cytotoxicity and anti-glioma activity of thiazolidin-4-one derivatives, demonstrating that certain derivatives exhibit potent antitumor effects against glioblastoma cells .
MDPI Research (2021)Highlighted the synthesis of thiazolidine derivatives with improved antiviral activities compared to cysteine, with specific compounds showing inhibitory rates against TMV .
Recent Antioxidant Study (2023)Found that T4C significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

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